

Spectroscopic Profile of Benzyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: Benzyl acetate

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **benzyl acetate**, a common fragrance and flavor agent with applications in various scientific fields. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for **benzyl acetate** is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **benzyl acetate**, typically recorded in deuterated chloroform (CDCl_3), are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Benzyl Acetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	Multiplet	5H	Aromatic protons (C ₆ H ₅)
5.11	Singlet	2H	Methylene protons (-CH ₂ -)
2.09	Singlet	3H	Methyl protons (-CH ₃)

Table 2: ¹³C NMR Spectroscopic Data for **Benzyl Acetate**[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
170.7	Carbonyl carbon (C=O)
136.1	Aromatic carbon (quaternary)
128.6	Aromatic carbons (CH)
128.2	Aromatic carbons (CH)
128.1	Aromatic carbons (CH)
66.2	Methylene carbon (-CH ₂ -)
20.8	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Peaks for **Benzyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3035	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1740	Strong	C=O (ester) stretch
~1240	Strong	C-O (ester) stretch
~1020	Medium	C-O stretch
~750, ~700	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing valuable clues about its structure.

Table 4: Major Mass Spectrometry Fragments for **Benzyl Acetate**[\[3\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
150	Moderate	[M] ⁺ (Molecular ion)
108	High	[M - CH ₂ CO] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
79	Moderate	[C ₆ H ₇] ⁺
43	High	[CH ₃ CO] ⁺ (Acylium ion)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** A small amount of **benzyl acetate** (typically 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), in a standard 5 mm NMR tube.^{[4][5]} A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[4]
- **Data Acquisition:** The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.^[4] For ^{13}C NMR, a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.^[4] Broadband proton decoupling is employed during ^{13}C NMR acquisition to simplify the spectrum and enhance signal intensity.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** As **benzyl acetate** is a liquid at room temperature, a simple "neat" sample preparation method can be used. A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr).^{[6][7]} The plates are pressed together to form a thin film of the sample.
- **Data Acquisition:** A background spectrum of the empty IR spectrometer is first recorded. The salt plates containing the sample are then placed in the sample holder of the FTIR spectrometer. The infrared spectrum is recorded by passing a beam of infrared radiation through the sample.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

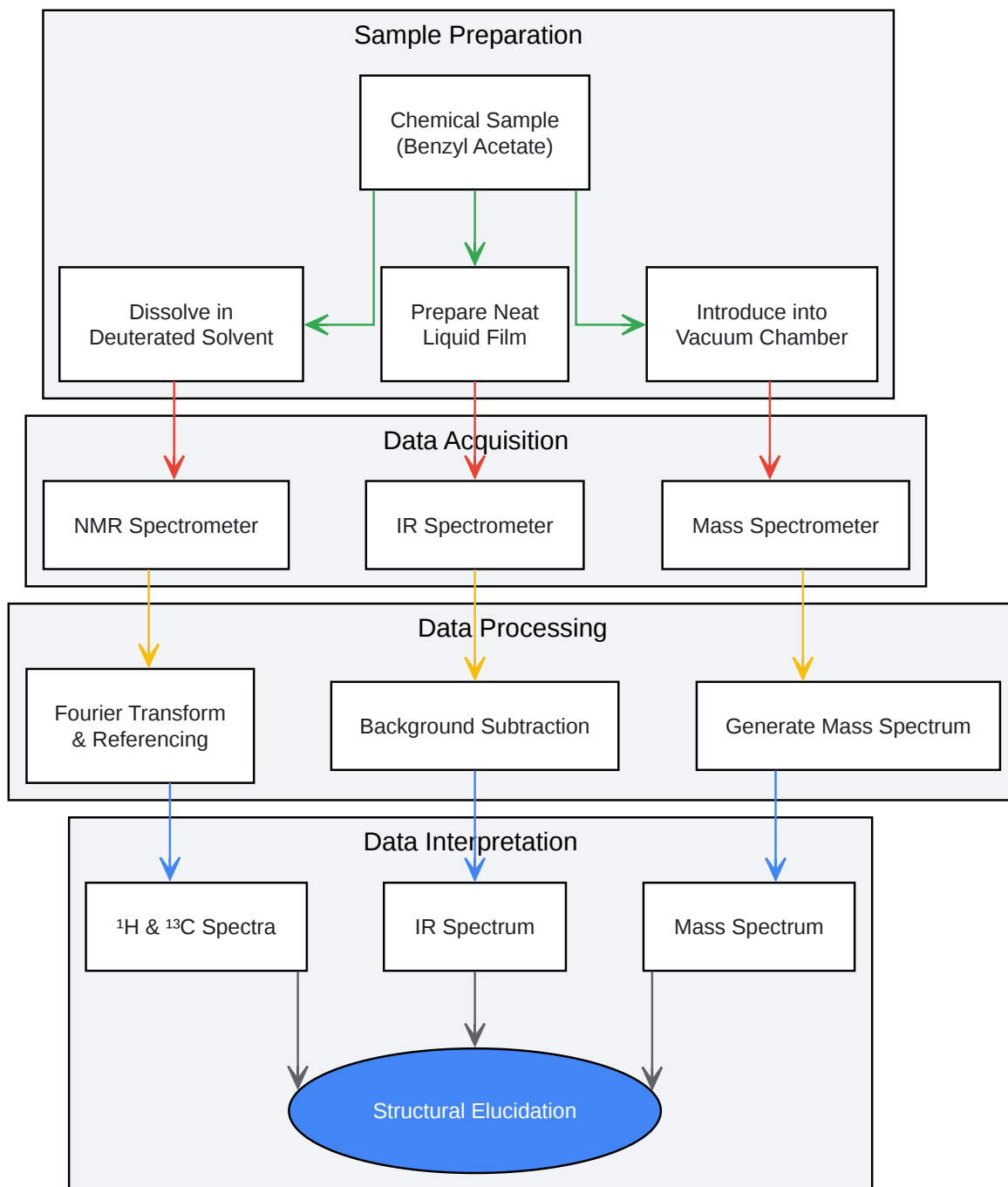
- **Sample Introduction:** A small amount of the **benzyl acetate** sample is introduced into the mass spectrometer. For a volatile liquid like **benzyl acetate**, this can be done via direct injection or through a gas chromatography (GC) system.

- **Ionization:** The sample molecules are ionized, typically using Electron Ionization (EI). In EI, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ($[M]^+$).^{[8][9]}
- **Mass Analysis:** The resulting ions (the molecular ion and any fragment ions formed) are accelerated into a mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).^{[8][9]}
- **Detection:** A detector records the abundance of ions at each m/z value, generating a mass spectrum.^{[8][9]}

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **benzyl acetate**.

General Workflow for Spectroscopic Analysis

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Caption: A diagram illustrating the general workflow of spectroscopic analysis.

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